MBDB (hydrochloride)
MBDB (hydrochloride)
A certified solution standard suitable for use in LC/MS or GC/MS applications for clinical toxicology, forensic analysis, urine drug testing, or pharmaceutical research. MBDB is an illicit drug structurally related to MDMA, with similar effects including euphoria and mild stimulation.
MBDB is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for methyl group at the a-carbon. Like MDMA, MBDB is an entactogen that potently inhibits monoamine uptake. This product is intended for forensic and research purposes.
MBDB is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for methyl group at the a-carbon. Like MDMA, MBDB is an entactogen that potently inhibits monoamine uptake. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
128767-12-4
VCID:
VC21234653
InChI:
InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H
SMILES:
CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl
Molecular Formula:
C12H18ClNO2
Molecular Weight:
243.73 g/mol
MBDB (hydrochloride)
CAS No.: 128767-12-4
Cat. No.: VC21234653
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A certified solution standard suitable for use in LC/MS or GC/MS applications for clinical toxicology, forensic analysis, urine drug testing, or pharmaceutical research. MBDB is an illicit drug structurally related to MDMA, with similar effects including euphoria and mild stimulation. MBDB is an analog of methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl for methyl group at the a-carbon. Like MDMA, MBDB is an entactogen that potently inhibits monoamine uptake. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 128767-12-4 |
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H |
| Standard InChI Key | LFXXIXAVEJVYGY-UHFFFAOYSA-N |
| SMILES | CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
| Canonical SMILES | CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
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